2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a methoxyphenyl group and a thienyl group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Another efficient method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The one-pot catalyst-free procedure is particularly advantageous for industrial applications due to its simplicity and high yield. The use of readily available starting materials and mild reaction conditions further enhances its suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the enzyme CRK3, which is involved in the cell cycle regulation of certain parasites . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Thiazolo[3,2-b]triazole: This compound has a similar triazole ring but differs in the attached groups and overall structure.
Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a different arrangement of the triazole and thiadiazine rings.
Properties
Molecular Formula |
C16H12N4OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12N4OS/c1-21-14-5-3-2-4-12(14)15-18-16-17-8-6-13(20(16)19-15)11-7-9-22-10-11/h2-10H,1H3 |
InChI Key |
DEAMBVXIBZLBSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.